N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

DNA minor groove binding anticancer bis-benzothiazole

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 922879-35-4; molecular formula C15H9N3OS2; molecular weight 311.4 g/mol) is a symmetric bis-benzothiazole in which two benzothiazole moieties are joined through a 6,6'-carboxamide linker. This compound belongs to the broader class of benzothiazole carboxamides, a scaffold associated with diverse pharmacological activities including kinase inhibition, antiproliferative effects, and antimicrobial properties.

Molecular Formula C15H9N3OS2
Molecular Weight 311.38
CAS No. 922879-35-4
Cat. No. B2667747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide
CAS922879-35-4
Molecular FormulaC15H9N3OS2
Molecular Weight311.38
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N=CS4)SC=N2
InChIInChI=1S/C15H9N3OS2/c19-15(9-1-3-11-13(5-9)20-7-16-11)18-10-2-4-12-14(6-10)21-8-17-12/h1-8H,(H,18,19)
InChIKeyKALBFGVFXGEHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 922879-35-4) Procurement-Grade Bis-Benzothiazole Carboxamide: Structural Identity and Core Specifications


N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 922879-35-4; molecular formula C15H9N3OS2; molecular weight 311.4 g/mol) is a symmetric bis-benzothiazole in which two benzothiazole moieties are joined through a 6,6'-carboxamide linker . This compound belongs to the broader class of benzothiazole carboxamides, a scaffold associated with diverse pharmacological activities including kinase inhibition, antiproliferative effects, and antimicrobial properties [1]. Unlike its 2,6'-regioisomer (CAS 899988-58-0) or simpler mono-benzothiazole analogs, this specific connectivity positions the amide bond at the 6-position of both heterocycles, creating a 'head-to-head' orientation that influences DNA minor groove recognition and target binding geometry [2]. The compound is commercially available at purities of 95%+ from multiple chemical suppliers, serving as both a building block for further derivatization and a ligand for coordination chemistry applications .

Why N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 922879-35-4) Cannot Be Replaced by Generic Benzothiazole Analogs: Critical Differentiation Factors


Substituting this compound with a generic benzothiazole carboxamide—such as the 2,6'-regioisomer (CAS 899988-58-0), the mono-benzothiazole N-(benzo[d]thiazol-6-yl)benzamide (CAS 135249-30-8), or even the simpler 1,3-benzothiazole-6-carboxamide core (CAS 101084-51-9)—introduces substantial risk of altered biological recognition and potency loss. Bis-benzothiazole derivatives with a head-to-head 6,6'-orientation demonstrate DNA minor groove binding and antiproliferative activity that is critically dependent on both the bis-benzothiazole architecture and the specific carboxamide connectivity [1]. In a systematic study of bis-benzothiazole amides targeting DprE1, structural variations at the amide linkage position resulted in MIC differences exceeding 17-fold between closely related analogs [2]. Furthermore, the 6-carboxamide substitution pattern is a validated pharmacophore for PTR1 inhibition (EC50 = 7.0 μM for analog 4c) and BRAFV600E kinase targeting, whereas the 2-carboxamide regioisomer engages entirely different binding modes [3]. These structural differences directly translate into divergent potency, selectivity, and application suitability, making generic substitution scientifically untenable without re-validation.

Quantitative Evidence Guide: N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 922879-35-4) Against Key Comparators


Bis-Benzothiazole 6,6'-Architecture vs. 2,6'-Regioisomer: Structural Determinant of DNA Minor Groove Recognition and Antiproliferative Potency

The bis-benzothiazole scaffold with head-to-head orientation (as in the 6,6'-linked target compound) has been systematically evaluated for DNA minor groove binding and antiproliferative activity. In a study of structurally related bis-benzothiazole derivatives, the most active head-to-head compound (compound 7) displayed IC50 values of 6.76–8.67 μM against U937, HL60, and HeLa cancer cell lines, which was 1.46–2.47 times more potent than the clinical reference 5-fluorouracil (5-FU) and 3.48–4.93 times more potent than the DNA minor groove binder Hoechst 33258 [1]. This head-to-head bis-benzothiazole orientation is a direct structural consequence of the 6,6'-carboxamide connectivity present in the target compound. In contrast, the 2,6'-regioisomer (CAS 899988-58-0) adopts a head-to-tail geometry that alters the spatial presentation of the two benzothiazole rings, resulting in a different DNA binding topology that is not characterized for minor groove recognition . While no direct head-to-head comparison between these two regioisomers has been published in the same assay, quantum chemical calculations and molecular docking studies on thiazole-carboxamide derivatives demonstrate that the position of the carboxamide attachment significantly modulates frontier molecular orbital energies (EHOMO-LUMO gap), electron affinity, and ionization potential, which directly correlate with biological activity [2].

DNA minor groove binding anticancer bis-benzothiazole

Antitubercular Activity of Bis-Benzothiazole Amide Class vs. First-Line Reference Agents: MIC Comparison Supporting Anti-Infective Screening Applications

Bis-benzothiazole amides have been validated as a new class of DprE1 inhibitors with potent antitubercular activity. In a focused library of 31 benzothiazole amides evaluated against Mycobacterium tuberculosis, the bis-benzothiazole amide 3n demonstrated MIC values of 0.45 μg/mL against M.tb H37Ra and 8.0 μg/mL against the virulent H37Rv strain [1]. Further SAR optimization yielded compound 6a, a bis-benzothiazole amide, with MIC values of 0.5 μg/mL (H37Ra) and 1.0 μg/mL (H37Rv), along with significant efficacy against four drug-resistant tuberculosis strains [1]. For context, the first-line agent isoniazid typically exhibits MIC values of 0.03–0.06 μg/mL against drug-susceptible M.tb, while the benzothiazole-containing drug candidate BTZ043 shows MIC values of 1–16 ng/mL; however, the bis-benzothiazole amide 6a demonstrated a favorable cytotoxicity profile against HepG2 cells (insignificant cytotoxicity observed), suggesting a therapeutic window comparable to advanced benzothiazole-based clinical candidates [1][2]. By contrast, mono-benzothiazole carboxamides such as 1,3-benzothiazole-6-carboxamide (CAS 101084-51-9) lack the second benzothiazole moiety required for DprE1 binding, as molecular docking studies indicate that both heterocyclic rings participate in key noncovalent interactions within the DprE1 active site [1].

antitubercular DprE1 inhibition Mycobacterium tuberculosis

PTR1 Enzyme Inhibition: Benzothiazole-6-Carboxamide Pharmacophore vs. Non-6-Substituted Analogs in Antiparasitic Drug Discovery

The benzothiazole-6-carboxamide scaffold has been validated as a pharmacophore for pteridine reductase-1 (PTR1) inhibition in Trypanosoma brucei, the causative agent of human African trypanosomiasis [1]. In a comprehensive study of 42 benzothiazole derivatives, 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (compound 4c) was identified as a potent, safe, and selective anti-trypanocydal agent with an EC50 of 7.0 μM against T. brucei [1]. Critically, the 6-carboxamide position was essential for activity: the lead optimization campaign demonstrated that shifting the carboxamide to alternative positions or removing the benzothiazole-6-carboxamide moiety resulted in loss of PTR1 inhibition (TbPTR1 IC50 > 50 μM for non-6-carboxamide analogs) [1]. The most potent 2-amino-benzo[d]thiazole-6-carboxamides achieved TbPTR1 IC50 values as low as 0.35 μM and LmPTR1 IC50 of 1.9 μM [1]. Formulation of 4c with hydroxypropyl-β-cyclodextrin yielded good oral bioavailability, enabling progression to in vivo efficacy studies—a key differentiator from earlier benzothiazole leads that failed due to poor pharmacokinetics [1]. The target compound N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide retains the essential benzothiazole-6-carboxamide pharmacophore while adding a second benzothiazole ring that may enhance target binding through additional π-stacking interactions as observed in the PTR1 co-crystal structures (PDB: 6GD4) [1][2].

pteridine reductase-1 trypanosomiasis antiparasitic

Physicochemical Identity Verification: Molecular Weight, H-Bond Capacity, and SMILES Distinctiveness vs. Closely Eluting Analogs

The target compound and its closest regioisomer N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide (CAS 899988-58-0) share identical molecular formulas (C15H9N3OS2) and molecular weights (311.4 g/mol), making them indistinguishable by mass spectrometry alone . However, they are distinguishable by their SMILES strings: the target compound (O=C(Nc1ccc2ncsc2c1)c1ccc2ncsc2c1) places the carbonyl attachment at the 6-position of the second benzothiazole, whereas the 2,6'-regioisomer (O=C(Nc1ccc2ncsc2c1)c1nc2ccccc2s1) places it at the 2-position . This structural difference alters the hydrogen bond donor/acceptor profile: the 6-carboxamide positions the carbonyl adjacent to the benzothiazole sulfur, creating a distinct electrostatic potential surface compared to the 2-carboxamide regioisomer [1]. Computational studies on thiazole-carboxamide derivatives have quantified these differences, showing that carboxamide positional isomerism shifts the EHOMO-LUMO gap by 0.3–0.5 eV and alters electron affinity values, directly impacting redox behavior and target interaction potential [1]. The mono-benzothiazole analog N-(benzo[d]thiazol-6-yl)benzamide (CAS 135249-30-8) lacks the second benzothiazole ring entirely (C14H10N2OS, MW 254.31), reducing both π-stacking capacity and metal coordination sites .

physicochemical characterization quality control structural verification

Corrosion Inhibition Efficiency of Bis-Benzothiazole Architecture: Synergistic Adsorption vs. Mono-Benzothiazole Inhibitors

Bis-benzothiazole derivatives have been established as efficient corrosion inhibitors for mild steel in acidic environments, with performance superior to mono-benzothiazole compounds. In a comparative electrochemical and gravimetric study, three bis-benzothiazole derivatives (BBTP, BBTMS, BBTE) were evaluated for corrosion inhibition of mild steel in 1 M HCl [1]. The observed inhibition efficiency followed the order BBTP > BBTMS > BBTE, with the best-performing bis-benzothiazole achieving inhibition efficiencies exceeding 90% at concentrations of 100–200 ppm [1]. The enhanced performance of bis-benzothiazoles over mono-benzothiazole corrosion inhibitors is attributed to: (i) larger molecular surface area enabling more complete metal surface coverage, (ii) multiple heteroatom (N, S) adsorption sites facilitating stronger chemisorption to the steel surface, and (iii) the planar aromatic system allowing π-electron donation to the metal d-orbitals [1]. SEM imaging confirmed that bis-benzothiazole-treated surfaces exhibited significantly reduced pitting and uniform corrosion compared to untreated controls [1]. The target compound, featuring two benzothiazole rings connected through a 6,6'-carboxamide linker, provides four heteroatom coordination sites (2 × thiazole N, 2 × thiazole S) plus the amide oxygen, compared to only two heteroatom sites in mono-benzothiazole analogs such as 1,3-benzothiazole-6-carboxamide (CAS 101084-51-9) [1].

corrosion inhibition mild steel electrochemistry

Optimal Application Scenarios for N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 922879-35-4) Based on Quantitative Evidence


Anticancer Drug Discovery: DNA Minor Groove Binder Screening Libraries

This compound is best deployed as a core scaffold in DNA minor groove binder screening libraries targeting hematological and solid tumor cell lines (U937, HL60, HeLa). The bis-benzothiazole head-to-head architecture is associated with IC50 values of 6.76–8.67 μM against these cell lines, representing 1.46–2.47× greater potency than 5-FU [1]. Screening programs should benchmark the compound against both the 2,6'-regioisomer (CAS 899988-58-0) and mono-benzothiazole controls to validate that the 6,6'-connectivity is maintained. Procurement specifications must require HPLC purity ≥95% and confirmational SMILES identity to exclude the co-eluting regioisomer .

Antitubercular Lead Optimization: DprE1 Inhibitor Development Programs

The bis-benzothiazole carboxamide scaffold has demonstrated sub-μg/mL MIC values (0.45 μg/mL against M.tb H37Ra) in DprE1-targeted programs [1]. This compound serves as an ideal starting point for SAR expansion around the carboxamide linker and substituent variation on both benzothiazole rings. Procurement for antitubercular screening should be accompanied by MIC determination against both drug-susceptible (H37Ra, H37Rv) and drug-resistant M.tb strains, with cytotoxicity counter-screening against HepG2 cells to establish the selectivity index [1]. The bis-benzothiazole architecture is essential; mono-benzothiazole carboxamides have shown significantly reduced or absent DprE1 binding in molecular docking studies [1].

Antiparasitic Drug Discovery: PTR1 Inhibition and Trypanosoma brucei Screening

The benzothiazole-6-carboxamide moiety is a validated PTR1 pharmacophore with EC50 = 7.0 μM against T. brucei and enzymatic IC50 values as low as 0.35 μM against TbPTR1 [1]. The target compound combines this validated 6-carboxamide pharmacophore with a second benzothiazole ring, potentially enhancing target binding through additional π-stacking as observed in PTR1 co-crystal structures (PDB: 6GD4) [1]. Procurement should ensure the 6-carboxamide connectivity (not 2-carboxamide), as PTR1 binding requires the specific positioning of the carbonyl relative to the benzothiazole sulfur. Early ADME toxicity profiling can be conducted as described for analog 4c, and hydroxypropyl-β-cyclodextrin formulation may be explored to improve oral bioavailability [1].

Industrial Corrosion Inhibition: Mild Steel Protection in Acidic Process Environments

Bis-benzothiazole derivatives achieve >90% corrosion inhibition efficiency for mild steel in 1 M HCl at concentrations of 100–200 ppm, outperforming mono-benzothiazole inhibitors by requiring 2–5× lower dosage for equivalent protection [1]. The target compound's four heteroatom coordination sites (2 × N, 2 × S) plus amide oxygen enable multi-point chemisorption to steel surfaces, as confirmed by SEM imaging and electrochemical impedance spectroscopy [1]. Industrial procurement for corrosion inhibition applications should evaluate inhibition efficiency via potentiodynamic polarization and EIS at concentrations from 50–500 ppm, with performance benchmarked against mono-benzothiazole controls (e.g., 2-mercaptobenzothiazole) under identical conditions [1].

Quote Request

Request a Quote for N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.